molecular formula C19H16ClN5O4 B4982301 8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline

8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline

Cat. No.: B4982301
M. Wt: 413.8 g/mol
InChI Key: TVAICSUBQIXNFI-UHFFFAOYSA-N
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Description

8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that features a quinoline core substituted with a nitrophenyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed in subsequent steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives .

Scientific Research Applications

8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its dual nitro groups and chloro substituent make it a versatile compound for various chemical transformations and biological applications.

Properties

IUPAC Name

8-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4/c20-14-4-1-5-17(25(28)29)19(14)23-11-9-22(10-12-23)16-7-6-15(24(26)27)13-3-2-8-21-18(13)16/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAICSUBQIXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=C(C=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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